

# Application Notes and Protocols: The Formyl Radical in Organic Synthesis

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## Compound of Interest

Compound Name: *Formyl radical*

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## Abstract

The **formyl radical** ( $\bullet\text{CHO}$ ), a transient and highly reactive species, has emerged as a valuable C1 synthon in modern organic synthesis. Its application allows for the direct introduction of a formyl group, a key functional handle in pharmaceuticals and complex molecules. This document provides an overview of contemporary methods for generating the **formyl radical** and its subsequent application in synthetically important transformations. Detailed protocols for selected key reactions are provided to facilitate their implementation in a research setting.

## Generation of the Formyl Radical

The transient nature of the **formyl radical** necessitates its in situ generation from stable precursors. Modern methods, particularly those leveraging photoredox catalysis, have enabled the controlled generation of this radical under mild conditions, significantly broadening its synthetic utility. Key precursors include derivatives of glyoxylic acid,  $\alpha$ -chloro N-methoxyphthalimides, and 1,3-dioxolane.

## Decarboxylative Approaches

Glyoxylic acid and its derivatives can undergo single-electron oxidation followed by rapid decarboxylation to generate a **formyl radical** equivalent. This strategy is effective under

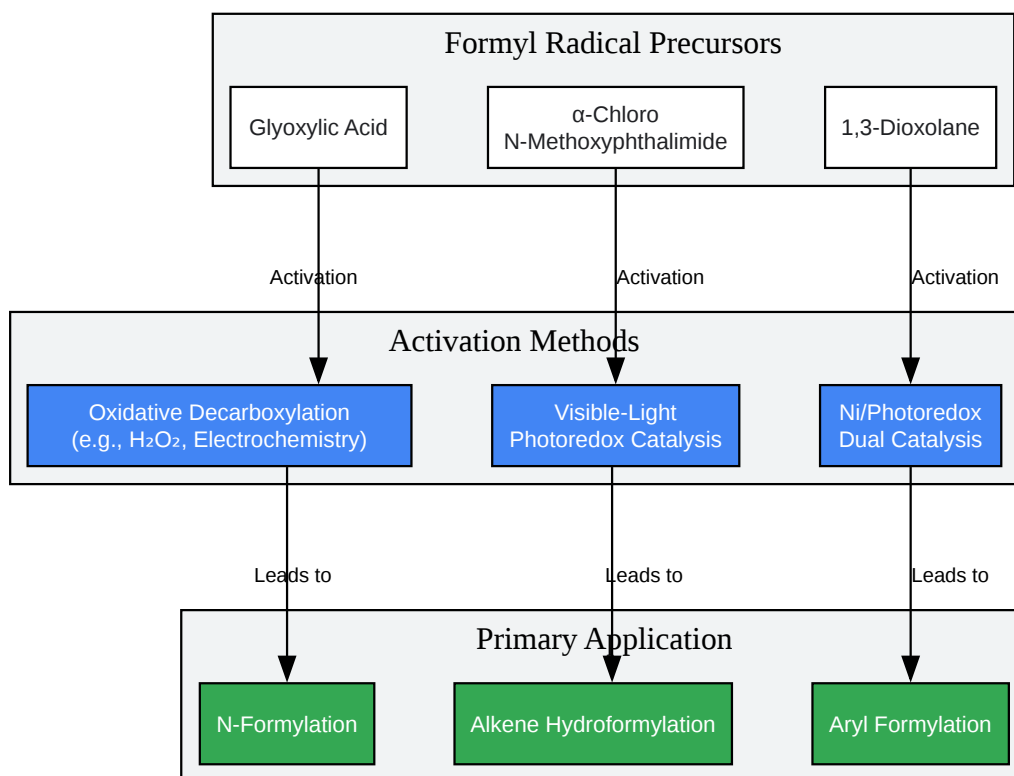
various conditions, including electrochemical and H<sub>2</sub>O<sub>2</sub>-promoted methods, offering a green and efficient route to formamides.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

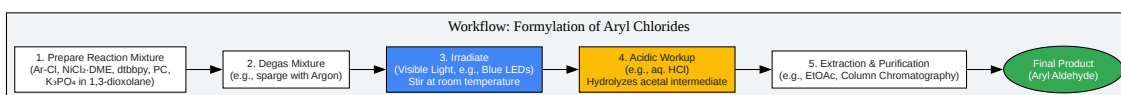
## Photoredox-Mediated Generation

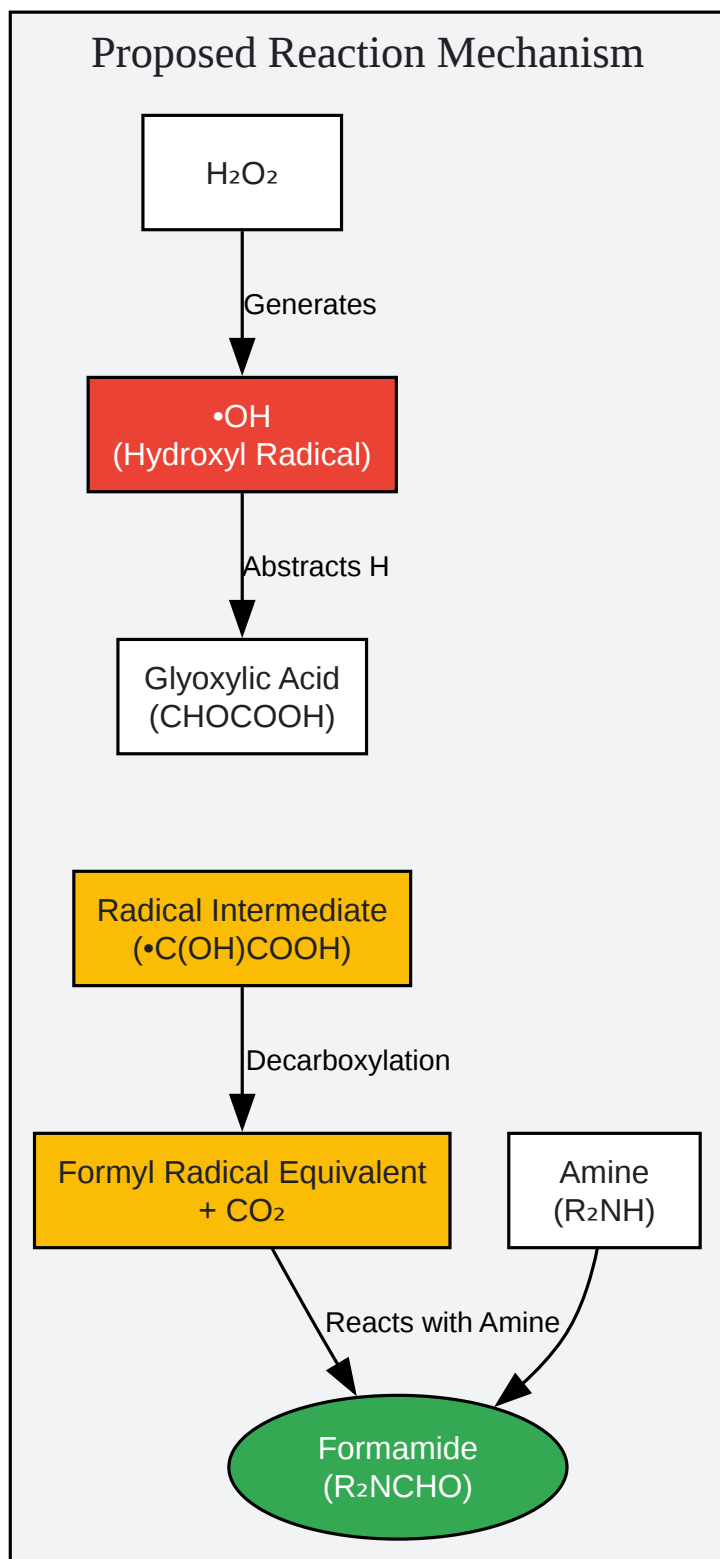
Visible-light photoredox catalysis has become a cornerstone for **formyl radical** generation.

- From  $\alpha$ -Chloro N-Methoxyphthalimides: These precursors can generate **formyl radicals** under mild photoredox conditions, enabling selective alkene hydroformylation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The reaction proceeds via an  $\alpha$ -chloro methoxy radical, which undergoes a concerted hydrochloride elimination.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- From 1,3-Dioxolane: In a dual catalytic system involving nickel and a photoredox catalyst, a chlorine radical can abstract a hydrogen atom from 1,3-dioxolane.[\[9\]](#)[\[10\]](#)[\[11\]](#) The resulting dioxolanyl radical serves as a **formyl radical** equivalent for the formylation of aryl chlorides.[\[9\]](#)[\[10\]](#)[\[11\]](#)

The relationship between these precursors and their activation methods is illustrated below.







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